Trifluoromethanesulfonic acid-d

Description

The exact mass of the compound Deuterotrifluoromethanesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

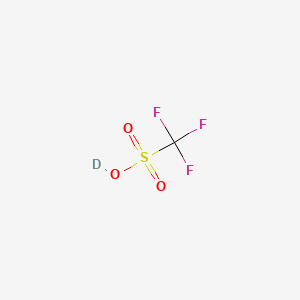

Structure

3D Structure

Properties

IUPAC Name |

deuterio trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMCEJHCFYSIIV-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015019 | |

| Record name | Trifluoromethanesulphonic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66178-41-4 | |

| Record name | 1,1,1-Trifluoromethanesulfonic acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66178-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid-d, 1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066178414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid-d, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoromethanesulphonic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulphonic (2H)acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Trifluoromethanesulfonic acid-d (CF₃SO₃D)

Abstract

This compound (Deuterated Triflic Acid, D-TfOH), the deuterated analogue of one of the most powerful known organic superacids, serves as an indispensable tool in modern chemical research and pharmaceutical development.[1][2] Its unique isotopic label, combined with the inherent properties of the triflate moiety—extreme Brønsted acidity, high thermal stability, and a non-nucleophilic, non-oxidizing nature—unlocks advanced capabilities in mechanistic elucidation, spectroscopic analysis, and quantitative assays.[3][4] This guide provides an in-depth exploration of the synthesis, physicochemical properties, and critical applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind its use in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and kinetic isotope effect (KIE) studies, providing a robust framework for its practical implementation.

Introduction: Beyond the Superacid

Trifluoromethanesulfonic acid (Triflic Acid, H-TfOH) is renowned for its extraordinary acidity (pKa ≈ -15), placing it firmly in the category of superacids.[1][3] This strength originates from the powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group, which extensively delocalizes the negative charge on the resulting triflate (TfO⁻) conjugate base, rendering it exceptionally stable and non-nucleophilic.[4][5] These properties make H-TfOH a versatile and powerful catalyst for a multitude of organic transformations, including Friedel-Crafts reactions, esterifications, polymerizations, and glycosylations, which are foundational in pharmaceutical synthesis.[2][4][6][7]

This compound (CF₃SO₃D) retains these core chemical characteristics. The substitution of protium with deuterium results in a negligible change in acidity and reactivity for most catalytic purposes. However, the presence of the deuterium nucleus provides a critical isotopic label, transforming the reagent from a mere acid catalyst into a sophisticated probe for advanced analytical and mechanistic studies.

Physicochemical Properties

The physical properties of D-TfOH are nearly identical to its protium counterpart, with minor variations due to the increased mass of deuterium. Its primary value lies in its isotopic purity, typically specified as atom % D.

| Property | This compound (CF₃SO₃D) | Trifluoromethanesulfonic acid (CHF₃O₃S) |

| CAS Number | 66178-41-4[8] | 1493-13-6[3] |

| Molecular Formula | CDF₃O₃S[8] | CHF₃O₃S[2] |

| Molecular Weight | 151.08 g/mol [8] | 150.08 g/mol [2] |

| Boiling Point | 162 °C (lit.)[8][9] | 162 °C (lit.)[2][3] |

| Density | ~1.708 g/mL at 25 °C (lit.)[8][9] | 1.696 g/mL at 25 °C (lit.)[2][3] |

| Appearance | Colorless, fuming liquid[10] | Colorless, fuming liquid[10] |

| Key Feature | Isotopic label (Deuterium) | Protic superacid |

Synthesis and Isotopic Incorporation

The synthesis of high-purity D-TfOH is critical for its applications. The most direct and efficient laboratory-scale method involves the controlled deuterolysis of trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) with high-purity deuterium oxide (D₂O).

Causality of Method Selection

Triflic anhydride is chosen as the ideal precursor for several reasons:

-

High Reactivity: The anhydride is a powerful electrophile that reacts readily and exothermically with water (or D₂O).[11]

-

Stoichiometric Purity: The reaction is clean and stoichiometric, producing two equivalents of the acid from one equivalent of anhydride and one equivalent of D₂O. This minimizes byproducts and simplifies purification.

-

Direct Deuterium Incorporation: This pathway ensures the direct and quantitative incorporation of the deuterium atom onto the sulfonyl group, leading to high isotopic enrichment that is limited only by the purity of the starting D₂O.

Synthesis Workflow Diagram

Caption: Synthesis of D-TfOH via deuterolysis of triflic anhydride.

Experimental Protocol: Synthesis of CF₃SO₃D

Warning: This procedure involves highly corrosive and reactive materials and must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).

-

Preparation: Equip a dry, three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is rigorously dried to prevent contamination with H₂O.

-

Inert Atmosphere: Place trifluoromethanesulfonic anhydride (1.0 eq) in the flask and establish an inert atmosphere (dry nitrogen or argon).

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Controlled Addition: Charge the dropping funnel with high-purity deuterium oxide (D₂O, 1.05 eq). Add the D₂O dropwise to the stirred anhydride over 30-60 minutes. The reaction is highly exothermic; maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Purification (Optional): The resulting D-TfOH is often of sufficient purity for many applications. For ultra-high purity, fractional distillation under reduced pressure can be performed, though this is often unnecessary and requires specialized equipment due to the acid's corrosive nature.

Core Applications in Research and Development

The strategic substitution of 'H' for 'D' makes D-TfOH a powerful tool for probing chemical systems.

Mechanistic Elucidation via Kinetic Isotope Effect (KIE)

Expert Insight: In acid-catalyzed reactions where the cleavage of the O-H (or O-D) bond is part of the rate-determining step, substituting H-TfOH with D-TfOH will slow down the reaction. This phenomenon, the kinetic isotope effect (KIE), is a cornerstone of physical organic chemistry. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, requiring more energy to break. Observing a significant kH/kD > 1 provides compelling evidence that proton (deuteron) transfer is integral to the reaction's slowest step. This allows researchers to validate or refute proposed reaction mechanisms with high confidence.

Advanced NMR Spectroscopy

The Challenge: When using H-TfOH as a catalyst or additive in an NMR sample, the acidic proton produces a broad, intense singlet in the ¹H NMR spectrum (often >10 ppm). This signal can obscure other important signals in the aromatic or downfield region and interfere with quantitative analysis due to its variable chemical shift and broadness.

The D-TfOH Solution: By using this compound, the problematic acidic proton signal is eliminated from the ¹H NMR spectrum. The deuterium nucleus is observed in the ²H NMR spectrum, leaving the ¹H spectrum clear for unambiguous analysis of the substrate, intermediates, and products. This is invaluable for in situ reaction monitoring and for studying acid-labile compounds.

Caption: D-TfOH provides a clear window for ¹H NMR analysis.

Internal Standards for Quantitative Mass Spectrometry

Trustworthiness in Quantification: Accurate quantification of analytes in complex matrices (e.g., plasma, tissue) is a major challenge in drug development. Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard for correcting for sample loss and matrix effects during sample preparation and analysis by LC-MS. A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment.

The Role of D-TfOH: D-TfOH serves as an efficient and clean deuterating agent or a catalyst for incorporating deuterium into a molecule to create a SIL-IS. For example, it can catalyze the exchange of labile protons on a drug candidate with deuterium from a solvent like D₂O or deuterated methanol, or it can be used in deuterated reductions. This creates a high-purity internal standard that co-elutes with the analyte but is distinguished by its higher mass in the mass spectrometer, leading to highly accurate and precise quantification.[12]

Caption: Workflow for creating a SIL-IS using D-TfOH for LC-MS.

Safety, Handling, and Storage

The chemical hazards of this compound are identical to those of its non-deuterated form. It is a highly corrosive superacid that can cause severe chemical burns to skin, eyes, and the respiratory tract.[13][14][15]

Mandatory Safety Protocols

| Hazard Category | Precautionary Measures |

| Personal Protective Equipment (PPE) | Wear a chemical-resistant apron, nitrile or neoprene gloves (check manufacturer's breakthrough time), and chemical safety goggles with a full-face shield.[13][14] |

| Handling | Always handle in a certified chemical fume hood.[16] Add acid to other reagents slowly and in a controlled manner; never add water or other solvents to the acid to avoid a violent exothermic reaction.[16] Keep away from bases, oxidizing agents, and combustible materials.[11][15] |

| Storage | Store in a tightly sealed container (preferably the original) with a corrosion-resistant cap.[15][16] Store in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances.[14][16] |

| Spill Response | Neutralize small spills with a suitable agent like sodium bicarbonate or calcium carbonate, then absorb with an inert material (e.g., vermiculite).[15][16] For large spills, evacuate the area and contact emergency services. |

| First Aid | Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15-20 minutes and seek immediate medical attention.[14][15] Inhalation: Move to fresh air immediately. Seek medical attention.[14] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14] |

Conclusion

This compound is far more than a simple deuterated acid; it is a precision instrument for the modern chemist. By leveraging the unique physical properties of deuterium, it provides unparalleled insight into reaction mechanisms, clarifies complex NMR spectra, and enables the highest standard of analytical quantification. Its adoption in a research or development workflow signifies a commitment to mechanistic rigor and analytical accuracy. While its handling demands the utmost respect and adherence to safety protocols, the scientific rewards it offers are substantial, making it an essential reagent in the toolkit of any advanced chemical or pharmaceutical scientist.

References

- ChemicalBook. (n.d.). Trifluoromethanesulfonic acid | 1493-13-6.

- Ataman Kimya. (n.d.). TRIFLIC ACID.

- Sinocure Chemical Group. (n.d.). Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols.

- Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Triflic Acid in Pharmaceutical Synthesis and Research.

- Synquest Labs. (2024). Trifluoromethanesulfonic acid, 28% aqueous Safety Data Sheet.

- Guidechem. (n.d.). Trifluoromethanesulfonic acid 1493-13-6 wiki.

- Apollo Scientific. (2023). Trifluoromethanesulfonic acid Safety Data Sheet.

- ChemicalBook. (2024). How to synthesize Trifluoromethanesulfonic acid?.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%.

- Szabo-Scandic. (n.d.). Material Safety Data Sheet Trifluoromethanesulfonic acid sc-203415.

- Safety Data Sheet. (2024). 125570 - Trifluoromethanesulfonic anhydride.

- Chemsrc. (2025). This compound | CAS#:66178-41-4.

- ChemicalBook. (n.d.). This compound CAS#: 66178-41-4.

- PubMed. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of TFMS in Advanced Chemical Synthesis and Drug Discovery.

- ChemicalBook. (2023). Trifluoromethanesulfonic acid: Applications and Synthesis.

- ChemicalBook. (2021). What is Trifluoromethanesulfonic acid?.

- PubChem - NIH. (n.d.). Trifluoromethanesulfonic acid | CHF3O3S | CID 62406.

- PubMed. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis.

- Google Patents. (n.d.). CN104725283B - A kind of preparation method of trifluoromethanesulfonic acid.

- ResearchGate. (n.d.). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis | Request PDF.

- Google Patents. (n.d.). WO2011104724A2 - A process for the manufacture of triflic acid.

- ChemicalBook. (n.d.). Trifluoromethanesulfonic anhydride(358-23-6) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). Buy this compound 98 atom D Isotope - Quality Reliable Supply.

- ResearchGate. (n.d.). ¹H NMR spectra of (a) CF3SO3H; (b) ChCl; (c) ChCl/1.5CF3SO3H.

- The Royal Society of Chemistry. (2012). Interaction of Acetonitrile with Trifluoromethanesulfonic Acid: Unexpected Formation of a Wide Variety of Structures.

- SpectraBase. (n.d.). Trifluoromethanesulfonic acid - Optional[13C NMR] - Chemical Shifts.

- PubMed. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites.

- Wikipedia. (n.d.). Triflic acid.

- Sigma-Aldrich. (n.d.). Trifluoromethanesulfonic acid (T1394) - Product Information Sheet.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. What is Trifluoromethanesulfonic acid?_Chemicalbook [chemicalbook.com]

- 3. Trifluoromethanesulfonic acid | 1493-13-6 [chemicalbook.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. Triflic acid - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Trifluoromethanesulfonic acid: Applications and Synthesis_Chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 66178-41-4 [amp.chemicalbook.com]

- 9. This compound | CAS#:66178-41-4 | Chemsrc [chemsrc.com]

- 10. How to synthesize Trifluoromethanesulfonic acid?_Chemicalbook [chemicalbook.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. szabo-scandic.com [szabo-scandic.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Synthesis of Trifluoromethanesulfonic Acid-d (CF₃SO₃D)

Abstract

Trifluoromethanesulfonic acid (TfOH), a superacid, is a cornerstone catalyst and reagent in modern organic synthesis.[1] Its deuterated isotopologue, Trifluoromethanesulfonic acid-d (CF₃SO₃D or d-TfOH), offers unique advantages for mechanistic studies, mass spectrometry calibration, and as a powerful tool in pharmaceutical development where isotopic labeling can trace metabolic pathways. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing high-purity d-TfOH. We will dissect the chemical principles, provide detailed, field-tested protocols, and offer critical insights into the practical execution of these syntheses, with a primary focus on the robust and high-fidelity deuterolysis of trifluoromethanesulfonic anhydride.

Introduction: The Significance of a Deuterated Superacid

Trifluoromethanesulfonic acid is one of the strongest known monoprotic organic acids, valued for its exceptional thermal and chemical stability and the non-nucleophilic nature of its conjugate base, the triflate anion.[2] These properties make it an indispensable catalyst for a vast array of chemical transformations.[1]

The substitution of the acidic proton (¹H) with its heavier isotope, deuterium (²H or D), yields this compound. This seemingly simple substitution has profound implications:

-

Mechanistic Elucidation: In reaction kinetics, substituting H with D can lead to a kinetic isotope effect (KIE), allowing researchers to determine if proton transfer is a rate-determining step in a reaction mechanism.

-

NMR Spectroscopy: d-TfOH serves as a potent deuterated acid for in-situ NMR studies, enabling the protonation of substrates in deuterated solvents without introducing a confounding proton signal.

-

Mass Spectrometry: The defined M+1 mass shift makes d-TfOH and its derivatives ideal internal standards and calibration agents in quantitative mass spectrometry.

-

Drug Development: Isotopic labeling is a critical technique in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

This guide is designed for researchers and drug development professionals, offering a clear and authoritative path to the synthesis of this vital chemical tool.

Core Synthetic Strategies: Pathways to CF₃SO₃D

The synthesis of d-TfOH hinges on the efficient and complete replacement of the acidic proton of TfOH with a deuterium atom. Two primary strategies dominate this endeavor, each with distinct advantages and challenges.

Caption: Overview of primary synthetic routes to this compound.

-

Method 1: Deuterolysis of Trifluoromethanesulfonic Anhydride (Tf₂O): This is the superior and most recommended method. It involves the reaction of triflic anhydride, a highly reactive electrophile, with deuterium oxide (D₂O).[3][4][5][6] The reaction is essentially irreversible and quantitative, leading to a product with very high isotopic purity. The main prerequisite is the initial preparation or procurement of high-quality triflic anhydride.

-

Method 2: Direct H/D Exchange: This method involves treating standard triflic acid (CF₃SO₃H) directly with an excess of D₂O. While conceptually simple, this is an equilibrium-driven process. Achieving high levels of deuteration requires multiple cycles with fresh D₂O or the removal of the resulting H₂O/HOD, making it potentially less efficient and less likely to achieve >99% isotopic purity compared to the anhydride method.

Detailed Synthetic Protocol: The Anhydride Deuterolysis Method

This section provides a comprehensive, two-part protocol for the synthesis of d-TfOH via the deuterolysis of triflic anhydride. This method is chosen for its reliability, high yield, and exceptional isotopic purity.

Principle of the Method

Triflic anhydride ((CF₃SO₂)₂O) is a powerful electrophile and dehydrating agent.[6][7] Its reaction with a nucleophile like water is rapid and exothermic.[5] By substituting water with deuterium oxide (D₂O), each molecule of the anhydride is cleanly converted into two molecules of d-TfOH. The reaction is thermodynamically driven and non-reversible under practical conditions, ensuring a complete transfer of the deuterium atom.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of d-TfOH.

Part A: Preparation of Trifluoromethanesulfonic Anhydride (Tf₂O)

Causality: The synthesis of the anhydride is the critical preparatory step. This is achieved by the stringent dehydration of triflic acid. Phosphorus pentoxide (P₄O₁₀) is a sufficiently powerful dehydrating agent to accomplish this transformation.[3]

-

Materials & Equipment:

-

Trifluoromethanesulfonic acid (CF₃SO₃H), anhydrous grade

-

Phosphorus pentoxide (P₄O₁₀)

-

Round-bottom flask with a distillation head and receiver flask

-

Heating mantle and magnetic stirrer

-

Schlenk line or inert atmosphere (Argon or Nitrogen) setup

-

-

Protocol:

-

Setup: Assemble the distillation apparatus. All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere.

-

Charging the Flask: In the reaction flask, place P₄O₁₀ (approx. 0.5 molar equivalents per equivalent of TfOH).

-

Addition of TfOH: Slowly add anhydrous CF₃SO₃H to the P₄O₁₀ under vigorous stirring. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

-

Reaction & Distillation: Gently heat the mixture to initiate the reaction and distill the resulting triflic anhydride. The boiling point of Tf₂O is approximately 82 °C.[3]

-

Collection: Collect the distilled, colorless liquid in the receiver flask under an inert atmosphere.

-

Part B: Deuterolysis of Tf₂O to Yield CF₃SO₃D

Causality: The extreme reactivity of the anhydride with water necessitates strict anhydrous conditions until the deliberate introduction of D₂O. The reaction is highly exothermic and must be controlled via slow addition and cooling.

-

Materials & Equipment:

-

Trifluoromethanesulfonic anhydride (Tf₂O), freshly prepared

-

Deuterium oxide (D₂O), 99.9 atom % D

-

Flame-dried, three-neck round-bottom flask equipped with a dropping funnel and an inert gas inlet

-

Ice/water bath

-

Glass syringe and steel needles for handling

-

-

Protocol:

-

Setup: Place the freshly distilled Tf₂O in the reaction flask under a positive pressure of argon. Cool the flask in an ice/water bath.

-

Slow Addition of D₂O: Charge the dropping funnel with D₂O (a slight stoichiometric excess, e.g., 1.05 equivalents per equivalent of anhydride, is acceptable). Add the D₂O dropwise to the stirred, cooled Tf₂O. Caution: The reaction is highly exothermic. Maintain a slow addition rate to keep the internal temperature below 20-30 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion. The product at this stage is crude d-TfOH.

-

Purification and Characterization

Causality: Purification is essential to remove any unreacted starting material or byproducts. Distillation is the most effective method. Adding a small amount of fresh Tf₂O before distillation acts as a scavenger for any residual H₂O or D₂O, ensuring the final product is anhydrous.[8]

-

Purification Protocol:

-

Add a small amount (1-2% v/v) of fresh Tf₂O to the crude d-TfOH.

-

Set up for vacuum distillation, ensuring all glassware is dry.

-

Distill the CF₃SO₃D. The boiling point of TfOH is 162 °C at atmospheric pressure, but distillation under reduced pressure is recommended to lower the temperature and minimize decomposition.

-

Collect the purified d-TfOH under an inert atmosphere and store it in a tightly sealed container, preferably with a PTFE-lined cap.[8]

-

-

Characterization:

-

¹H NMR: The absence or significant reduction (>98%) of the acidic proton signal (typically >11 ppm) relative to a known standard confirms high isotopic incorporation.

-

¹⁹F NMR: A clean singlet around -77 ppm (vs. CFCl₃) confirms the integrity of the trifluoromethyl group.[3]

-

Mass Spectrometry: Confirms the expected M+1 mass shift compared to the non-deuterated standard.

-

Method Comparison

| Feature | Method 1: Anhydride Deuterolysis | Method 2: Direct H/D Exchange |

| Isotopic Purity | Excellent (>98 atom % D achievable) | Moderate to Good (often requires multiple cycles) |

| Yield | Quantitative | Variable, depends on equilibrium |

| Complexity | Higher (requires synthesis of anhydride) | Lower (conceptually simpler) |

| Reliability | High | Moderate |

| Recommendation | Preferred Method for High-Purity Synthesis | Suitable for applications where absolute isotopic purity is not critical |

Critical Safety and Handling Protocols

Trifluoromethanesulfonic acid and its anhydride are extremely corrosive and hazardous materials.

-

Corrosivity: Both compounds are highly corrosive to metals and tissues. They will cause severe chemical burns upon contact.

-

Hygroscopicity: TfOH fumes in moist air, forming a solid monohydrate.[8] All manipulations must be performed under an inert, anhydrous atmosphere (e.g., argon or nitrogen).

-

Material Compatibility: Use only glass or PTFE equipment. Plastic syringes, spatulas, and containers will be rapidly destroyed.[8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).

-

Exothermic Reactions: The reaction with water (H₂O or D₂O) is violent and highly exothermic.[5][7] Always perform additions slowly and with adequate cooling.

Conclusion

The synthesis of this compound is a critical capability for advanced chemical research and development. While direct H/D exchange offers a simpler path, the deuterolysis of trifluoromethanesulfonic anhydride stands as the definitive method for achieving the high isotopic purity required for demanding applications. The protocol detailed in this guide provides a robust and reliable pathway to this essential reagent, emphasizing the causal chemistry and safety procedures necessary for a successful and safe synthesis.

References

- ChemicalBook. (2024). How to synthesize Trifluoromethanesulfonic acid?.

- Wikipedia. Triflic acid.

- Google Patents. CN104725283B - A kind of preparation method of trifluoromethanesulfonic acid.

- Kazakova, A. N., & Vasilyev, A. V. (2017). Trifluoromethanesulfonic Acid in Organic Synthesis. Russian Journal of Organic Chemistry, 53(4), 485–509.

- Supporting Information for Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines. Royal Society of Chemistry.

- Aure Chemical.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Wikipedia. Trifluoromethanesulfonic anhydride.

- Chen, J., et al. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Molecules, 28(5), 2305. (Available via PubMed).

- Grokipedia. Trifluoromethanesulfonic anhydride.

- Request PDF.

- CymitQuimica. CAS 358-23-6: Trifluoromethanesulfonic anhydride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. How to synthesize Trifluoromethanesulfonic acid?_Chemicalbook [chemicalbook.com]

- 3. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 4. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 358-23-6: Trifluoromethanesulfonic anhydride [cymitquimica.com]

- 8. rsc.org [rsc.org]

A Technical Guide to Trifluoromethanesulfonic Acid-d: Applications in Isotopic Labeling for Advanced Research

Introduction: Unveiling a Powerful Tool for Deuterium Labeling

Trifluoromethanesulfonic acid-d (CF₃SO₃D), also known as deuterated triflic acid or TfOD, is the deuterated analogue of one of the strongest known organic acids, triflic acid (TfOH).[1][2] With a CAS Number of 66178-41-4 , this superacid has emerged as a formidable reagent in the fields of organic synthesis, medicinal chemistry, and advanced analytical sciences.[3][4][5] Its exceptional acidity, combined with the stability of its conjugate base, the triflate anion, makes it a highly effective catalyst for a variety of chemical transformations.[6][7]

This guide provides an in-depth exploration of this compound, focusing on its core application in hydrogen-deuterium (H/D) exchange reactions. For researchers, synthetic chemists, and drug development professionals, TfOD offers a direct and efficient pathway for the selective incorporation of deuterium into organic molecules. This isotopic labeling is critical for enhancing the pharmacokinetic profiles of drug candidates, elucidating reaction mechanisms, and serving as internal standards in quantitative mass spectrometry-based assays.[8][9]

Core Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is paramount for its safe and effective use. As a deuterated superacid, it shares many characteristics with its non-deuterated counterpart but with the key distinction of providing a deuterium source.

| Property | Value | Source(s) |

| CAS Number | 66178-41-4 | [3][4][5] |

| Molecular Formula | CDF₃O₃S | [5][9][10] |

| Molecular Weight | 151.08 g/mol | [3][5] |

| Appearance | Liquid | [3][10] |

| Boiling Point | 162 °C (lit.) | [3][10] |

| Density | 1.708 g/mL at 25 °C (lit.) | [3][10] |

| Synonyms | Deuterotrifluormethansulfonic acid, Triflic acid-D | [4][5] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

The Principle of H/D Exchange with this compound

The primary utility of this compound lies in its ability to facilitate electrophilic aromatic substitution, where a deuterium atom (D⁺) from the acid replaces a hydrogen atom (H⁺) on an aromatic ring. The extremely high acidity of TfOD protonates (or in this case, "deuteronates") even weakly basic aromatic compounds, forming a sigma complex or arenium ion intermediate. The subsequent loss of a proton (H⁺) to the triflate anion (CF₃SO₃⁻) completes the exchange, resulting in a deuterated aromatic ring.

The efficiency of this exchange is driven by the superacidic nature of TfOD, which can promote deuteration under relatively mild conditions where other methods might fail or require harsh temperatures and pressures.[4][11][12] This makes it particularly valuable for complex and sensitive molecules often encountered in drug development.

Figure 1: Mechanism of H/D Exchange on Aromatic Rings.

Applications in Drug Development and Proteomics

The strategic replacement of hydrogen with deuterium can significantly alter a drug molecule's metabolic profile. This "deuterium effect" can slow down cytochrome P450-mediated metabolism, leading to improved pharmacokinetic properties such as a longer half-life and reduced dosing frequency.[13] this compound is an ideal reagent for this "metabolic switching" strategy, particularly for aromatic moieties within drug candidates.

In proteomics and mass spectrometry, deuterated compounds are invaluable. Stable isotope-labeled peptides, which can be prepared using TfOD, serve as internal standards for accurate quantification of proteins and their post-translational modifications.[11][12] Furthermore, H/D exchange monitored by mass spectrometry (HDX-MS) is a powerful technique to study protein conformation, dynamics, and interactions.[1][6][14]

Experimental Protocol: Deuteration of Aromatic Amino Acid Derivatives

This protocol is adapted from the work of Wang et al. (2014) on the H/D exchange of cross-linkable α-amino acid derivatives, demonstrating the practical application of this compound.[4][11][12] The procedure highlights the efficiency of TfOD at low temperatures.

Objective: To achieve selective deuterium labeling on the aromatic ring of an N-acetylated tyrosine derivative.

Materials:

-

N-acetyl-L-tyrosine

-

This compound (TfOD, ≥98 atom % D)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Anhydrous solvents (if required for workup)

-

Quenching solution (e.g., saturated sodium bicarbonate in D₂O)

-

NMR tubes, round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Workflow Diagram:

Figure 2: General workflow for deuteration using TfOD.

Step-by-Step Procedure:

-

Preparation: In a clean, dry vial or round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), place the N-acetyl-L-tyrosine substrate (e.g., 5 mg).

-

Reaction Initiation: Carefully add this compound (e.g., 0.5 mL) to the substrate at a controlled temperature (e.g., 0 °C using an ice bath). The substrate should dissolve in the acid.

-

Causality: N-acetylation of the amino acid is crucial as it prevents the free amine from neutralizing the superacid, thereby allowing the acid to effectively catalyze the H/D exchange on the aromatic ring.[4][12] Starting at a low temperature helps to control the exothermic nature of the dissolution and the reaction rate.

-

-

Reaction Progress: Stir the solution at the desired temperature. The reaction can be conducted anywhere from 0 °C to room temperature. The progress of the H/D exchange can be monitored by taking aliquots at various time points.

-

Field Insight: The rate of deuteration is position-dependent. For N-acetyl-L-tyrosine, exchange at the positions ortho to the hydroxyl group is significantly faster. Over 90% exchange at these positions can be achieved within an hour at room temperature.[4]

-

-

Monitoring: To monitor the reaction, carefully quench a small aliquot in a basic D₂O solution and extract the product for ¹H NMR analysis. The disappearance or reduction of the signals corresponding to the aromatic protons indicates the extent of deuteration.

-

Quenching: Once the desired level of deuteration is achieved, the reaction must be carefully quenched. Slowly add the reaction mixture dropwise to a stirred, ice-cold solution of a weak base, such as saturated sodium bicarbonate in D₂O. Caution: This is a highly exothermic neutralization reaction.

-

Workup and Isolation: After neutralization, the deuterated product can be isolated by standard procedures, such as extraction with an appropriate organic solvent, followed by drying and removal of the solvent under reduced pressure.

-

Analysis: Confirm the identity and isotopic purity of the final product using high-resolution mass spectrometry (to observe the mass shift) and NMR spectroscopy (¹H and ¹³C NMR).

Safety, Handling, and Disposal

This compound is a superacid and must be handled with extreme caution in a well-ventilated chemical fume hood.[15]

Personal Protective Equipment (PPE):

-

Gloves: Use acid-resistant gloves (e.g., Viton® or a double layer of nitrile gloves).

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Lab Coat: A chemically resistant lab coat or apron is required.

Handling Procedures:

-

Always add the acid slowly to other solvents or reagents to prevent thermal runaway. Never add water or other solvents to the acid. [15]

-

Use glassware and syringes made of materials resistant to strong acids (e.g., borosilicate glass, PTFE). Steel needles are generally compatible for transfers.[16]

-

Ensure an emergency eyewash station and safety shower are immediately accessible.

-

Have a spill kit ready. Spills of strong acids can be neutralized with a suitable agent like sodium bicarbonate, but this should be done with extreme care due to vigorous reaction.[13][14]

Storage:

-

Store in the original container, which is typically glass or a specially coated bottle.

-

Keep the container tightly sealed in a cool, dry, and well-ventilated area, separate from bases and reactive materials.[15]

Disposal:

-

Waste containing this compound is considered hazardous. It must be neutralized before disposal.[15][17]

-

Slowly and carefully add the acid waste to a large excess of an ice-cold basic solution (e.g., sodium bicarbonate or calcium hydroxide slurry) with vigorous stirring.

-

The neutralized solution should be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.[15][17]

Conclusion

This compound is a uniquely powerful and efficient reagent for the selective deuteration of organic molecules, especially those containing aromatic rings. Its application is particularly impactful in the pharmaceutical industry for the synthesis of metabolically robust drug candidates and in analytical sciences for the preparation of stable isotope-labeled standards. By understanding its chemical principles and adhering to strict safety protocols, researchers can leverage this superacid to advance their discovery and development efforts.

References

-

Wang, L., Murai, Y., Yoshida, T., Okamoto, M., Masuda, K., Sakihama, Y., Hashidoko, Y., Hatanaka, Y., & Hashimoto, M. (2014). Hydrogen/deuterium exchange of cross-linkable α-amino acid derivatives in deuterated triflic acid. Bioscience, Biotechnology, and Biochemistry, 78(7), 1129-1134. Retrieved from [Link]

-

PubMed. (2014). Hydrogen/deuterium exchange of cross-linkable α-amino acid derivatives in deuterated triflic acid. Retrieved from [Link]

-

ResearchGate. (2014). Hydrogen/deuterium exchange of cross-linkable α-amino acid derivatives in deuterated triflic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Triflic Acid. Retrieved from [Link]

-

Bentham Science Publishers. (2020). Synthesis of Deuterium Labeled 5, 5-Dimethyl-3-(α, α, α-trifluoro-4-nitro-m-tolyl) Hydantoin. Retrieved from [Link]

-

Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. Retrieved from [Link]

-

PubMed Central (PMC). (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

Reddit. (2022, January 26). Superacids. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triflic Acid in Catalysis: Driving Efficiency in Chemical Reactions. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Triflic Acid-Mediated Rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones: Synthesis of Methoxytropolones and Furans. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing deuterated aromatic compounds.

-

Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Retrieved from [Link]

-

MassTech Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]

-

Science. (2017, December 1). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. TW201114735A - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Deuterium Labeled 5, 5-Dimethyl-3-(α, α, α-trifluoro-4-nitro-m-tolyl) Hydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. tn-sanso.co.jp [tn-sanso.co.jp]

- 11. Hydrogen/deuterium exchange of cross-linkable α-amino acid derivatives in deuterated triflic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 16. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 17. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to Trifluoromethanesulfonic Acid-d: Properties, Applications, and Methodologies for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Trifluoromethanesulfonic acid-d (TFMS-d), a deuterated superacid increasingly utilized in advanced research and development. With a focus on practical application and mechanistic understanding, this document delves into the core properties of TFMS-d, its synthesis, and its critical role in catalysis, mechanistic elucidation, and analytical techniques relevant to drug discovery and development.

Core Principles and Physicochemical Properties

This compound, also known as deuterotrifluoromethanesulfonic acid or triflic acid-d, is the deuterated analogue of trifluoromethanesulfonic acid (TfOH), a well-established superacid. The substitution of the acidic proton with a deuterium atom imparts unique properties to the molecule, making it an invaluable tool for specific scientific investigations.

Molecular Structure and Weight

The chemical formula for this compound is CF₃SO₃D.[1] Its molecular structure consists of a trifluoromethyl group (CF₃) bonded to a sulfonic acid group (-SO₃D). The presence of the highly electronegative fluorine atoms and the sulfonyl group results in an extremely strong acid.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | CF₃SO₃D | [1] |

| Molecular Weight | 151.08 g/mol | [1] |

| CAS Number | 66178-41-4 | [1] |

| Appearance | Colorless liquid | [1] |

| Density | ~1.708 g/mL at 25 °C | |

| Boiling Point | 162 °C (for non-deuterated) | |

| Acidity (pKa of TfOH) | Approximately -14 | [2] |

Isotopic Purity and Its Significance

Commercial TFMS-d is typically available with high isotopic purity, often exceeding 98 atom % D.[1] This high level of deuterium enrichment is crucial for applications where the kinetic isotope effect is being studied or where the deuterium label is used for tracing and quantification.

Synthesis and Purification

The synthesis of this compound generally follows similar principles to its non-deuterated counterpart, with the introduction of a deuterium source at an appropriate step. One common industrial method for producing triflic acid involves the electrochemical fluorination of methanesulfonyl chloride, followed by hydrolysis.[3] To synthesize the deuterated version, the final hydrolysis step can be performed using heavy water (D₂O).

Another route involves the oxidation of bis(trifluoromethylthio)mercury with hydrogen peroxide, followed by reaction with a barium salt and subsequent treatment with sulfuric acid.[2] For the deuterated analog, D₂SO₄ could be used in the final step.

Purification is critical to remove any protic impurities that could interfere with its intended applications. This is typically achieved by distillation from triflic anhydride.[3]

Caption: A simplified workflow for the synthesis of this compound.

The Deuterium Kinetic Isotope Effect: A Powerful Mechanistic Tool

The primary reason for employing TFMS-d in research is to leverage the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[4] The bond between deuterium and an atom is stronger and has a lower vibrational frequency than the corresponding bond with protium (¹H). Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.[4]

This phenomenon is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of a process catalyzed by TFMS versus TFMS-d, researchers can determine if the proton transfer from the acid is involved in the rate-limiting step. A significant KIE (kH/kD > 1) provides strong evidence for such involvement.

Applications in Drug Development and Organic Synthesis

Trifluoromethanesulfonic acid is a versatile and powerful catalyst in a wide range of organic reactions due to its exceptional acidity and the non-nucleophilic nature of its conjugate base.[2][5] The deuterated form, TFMS-d, offers an additional layer of mechanistic insight, which is particularly valuable in the complex landscape of drug development.

Mechanistic Elucidation of Catalytic Cycles

In drug synthesis, complex catalytic cycles are often employed. Understanding the precise mechanism of these reactions is crucial for optimization and for meeting regulatory requirements. TFMS-d can be used as a mechanistic probe to determine the role of proton transfer in these cycles. For instance, in Friedel-Crafts acylation or alkylation reactions, which are fundamental for building the carbon skeleton of many drug molecules, TFMS-d can help to clarify whether the protonation of a reagent is the slow step of the reaction.[2]

Probing Reaction Intermediates with NMR Spectroscopy

The deuterium label in TFMS-d can be a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy studies aimed at identifying and characterizing reaction intermediates.[6][7] The absence of a proton signal and the presence of a deuterium signal at a characteristic chemical shift can simplify complex spectra and aid in the assignment of species in solution. This is particularly useful for studying the formation of cationic intermediates generated by the superacid.[5]

Solid-Phase Peptide Synthesis and Cleavage

Trifluoromethanesulfonic acid is used in solid-phase peptide synthesis (SPPS), particularly for the cleavage of peptides from the resin support.[8][9] While less common than trifluoroacetic acid (TFA) for routine cleavage, TFMS offers a stronger acidic environment for cleaving more resilient linkages. The use of TFMS-d in this context can help in mechanistic studies of the cleavage process itself, which is critical for preventing side reactions and ensuring the integrity of the synthesized peptide.

Experimental Protocol: Standard Trifluoromethanesulfonic Acid Cleavage of a Peptide from Merrifield Resin

This protocol is adapted for the use of TFMS and can be directly compared with a parallel experiment using TFMS-d to investigate the KIE of the cleavage reaction.

-

Resin Preparation: Wash the dried peptide-resin thoroughly.

-

Reaction Setup: Transfer the resin to a round-bottom flask equipped with a magnetic stir bar.

-

Scavenger Addition: For every 100 mg of peptide-resin, add 200 µL of thioanisole and 100 µL of ethanedithiol.

-

Initial Acid Treatment: Cool the flask in an ice bath and add 2 mL of trifluoroacetic acid (TFA) for every 100 mg of resin. Stir for 5 to 10 minutes.

-

TFMS Addition: For every 100 mg of resin, slowly add 200 µL of TFMS (or TFMS-d) dropwise. Caution: This reaction is exothermic; stir vigorously to dissipate heat.

-

Reaction: Allow the mixture to stir at room temperature for 30 to 60 minutes.

-

Peptide Precipitation: Filter the resin and wash with a small amount of TFA. Combine the filtrates and add 8-10 times the volume of cold diethyl ether to precipitate the peptide.[10]

Self-Validation: The success of the cleavage can be validated by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) of the precipitated peptide to confirm its purity and molecular weight. Comparing the cleavage efficiency and by-product formation between TFMS and TFMS-d experiments provides insight into the cleavage mechanism.

Polymerization Reactions

Triflic acid is an effective catalyst for various polymerization reactions, including the production of high-performance polymers.[2] It acts as a protonating agent, activating monomers for polymerization.[2] The use of TFMS-d can be instrumental in studying the kinetics and mechanism of the initiation and propagation steps in cationic polymerization.[5]

Role in Advanced Analytical Techniques

Mass Spectrometry and Proteomics

In the field of proteomics, trifluoromethanesulfonic acid is used for the deglycosylation of glycoproteins prior to mass spectrometry analysis.[11][12] The removal of bulky and heterogeneous glycan chains simplifies the mass spectra and improves protein identification and characterization. TFMS-d can be used as an internal standard in quantitative proteomics studies, where the mass difference allows for the differentiation and relative quantification of samples.

Experimental Workflow: Deglycosylation for Proteomic Analysis

Caption: A general workflow for the deglycosylation of glycoproteins using TFMS-d prior to mass spectrometric analysis.

Safety and Handling of a Deuterated Superacid

This compound, like its non-deuterated counterpart, is a highly corrosive and hazardous substance that requires strict safety protocols.[11][13][14][15]

-

Personal Protective Equipment (PPE): Always handle TFMS-d in a certified chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[14][15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as bases and oxidizing agents. The container should be made of a material resistant to strong acids, such as glass or Teflon.

-

Handling: Avoid inhalation of fumes and contact with skin and eyes. When diluting, always add the acid slowly to the solvent, never the other way around, to prevent a violent exothermic reaction.

-

Spill and Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of waste according to local, state, and federal regulations for hazardous materials.

Conclusion

This compound is more than just a deuterated version of a common superacid; it is a sophisticated tool for modern chemical research. Its primary value lies in its ability to provide deep mechanistic insights through the kinetic isotope effect, a principle that is fundamental to understanding and optimizing chemical reactions. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of TFMS-d opens up new avenues for elucidating reaction mechanisms, developing robust synthetic protocols, and advancing analytical methodologies. As the demand for more efficient and well-understood chemical processes continues to grow, the strategic use of isotopically labeled reagents like this compound will undoubtedly play an increasingly important role.

References

-

Organic Syntheses. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Available from: [Link]

-

Interaction of acetonitrile with trifluoromethanesulfonic acid: Unexpected formation of a wide variety of structures. The Royal Society of Chemistry. Available from: [Link]

-

Downfield displacement of the NMR signal of water in deuterated dimethylsulfoxide by the addition of deuterated trifluoroacetic acid. ResearchGate. Available from: [Link]

-

Triflic Acid Treatment Enables LC-MS/MS Analysis of Insoluble Bacterial Biomass. National Institutes of Health. Available from: [Link]

-

Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398–404. Available from: [Link]

-

Kazakova, A. N., & Vasilyev, A. V. (2017). Trifluoromethanesulfonic Acid in Organic Synthesis. Russian Journal of Organic Chemistry, 53(4), 485–509. Available from: [Link]

-

Triflic-Acid-Catalyzed Tandem Allylic Substitution–Cyclization Reaction of Alcohols with Thiophenols—Facile Access to Polysubstituted Thiochromans. ACS Omega. Available from: [Link]

-

Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. ResearchGate. Available from: [Link]

- A process for the manufacture of triflic acid. Google Patents.

-

Biocatalytic Friedel‐Crafts Reactions. National Institutes of Health. Available from: [Link]

-

Kinetic deuterium solvent isotope effects on the general acid-catalysed dissociation of metal cryptates. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Trifluoromethanesulfonic acid-based proteomic analysis of cell wall and secreted proteins of the ascomycetous fungi Neurospora crassa and Candida albicans. National Institutes of Health. Available from: [Link]

-

The Use of Deuterium in ngcontent-ng-c780544980="" _nghost-ng-c3050349977="" class="inline ng-star-inserted">

NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link] -

Deuterated Polymers: Complete Guide. ResolveMass Laboratories Inc.. Available from: [Link]

-

Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions. Journal of the American Chemical Society. Available from: [Link]

-

Trifluoromethanesulfonic Acid Treatment Enables LC-MS/MS Analysis of Insoluble Bacterial Biomass. National Institutes of Health. Available from: [Link]

-

Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. PubMed. Available from: [Link]

-

Kinetic isotope effect. Wikipedia. Available from: [Link]

-

Are Brønsted Acids the True Promoter of Metal-Triflate-Catalyzed Glycosylations? A Mechanistic Probe into 1,2-cis-Aminoglycoside Formation by Nickel Triflate. National Institutes of Health. Available from: [Link]

-

Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. PubMed. Available from: [Link]

-

Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration. Journal of the American Chemical Society. Available from: [Link]

-

General acid catalysis and kinetic isotope effects for intramolecular, addition–elimination between amino and amide groups in 1-amino-8-trifluoroacetylaminonaphthalene; observation of a biphasic Brønsted plot. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

“SUPERACIDS” SAFETY GUIDELINES. Concordia University. Available from: [Link]

-

Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. National Institutes of Health. Available from: [Link]

-

Cleaving peptides from Merrifield resin; TFMSA cleavage. Anaspec. Available from: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

-

Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety on the Learning Videos Channel. YouTube. Available from: [Link]

-

Deuteration and Polymers: Rich History with Great Potential. ResearchGate. Available from: [Link]

-

Quantitative Mass Spectrometry in Proteomics: A Critical Review. ResearchGate. Available from: [Link]

-

Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. Available from: [Link]

-

Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies. Available from: [Link]

-

Facile triflic acid-catalyzed α-1,2-cis-thio glycosylations: scope and application to the synthesis of S-linked oligosaccharides, glycolipids, sublancin glycopeptides, and TN/TF antigens. National Institutes of Health. Available from: [Link]

-

Trifluoromethanesulfonic Acid in Organic Synthesis. Pleiades Publishing. Available from: [Link]

-

Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples. PubMed. Available from: [Link]

-

Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. MDPI. Available from: [Link]

-

Development of trifluoromethanesulfonic acid anhydride in production and application. ResearchGate. Available from: [Link]

-

Conformational-restriction of peptides. eScholarship.org. Available from: [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available from: [Link]

-

Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. Available from: [Link]

- Method for synthesizing trifluoromethanesulfonate. Google Patents.

-

The effect of deuteration on high resolution 13C solid state NMR spectra of a 7-TM protein. Biochemistry. Available from: [Link]

-

¹H NMR spectra of (a) CF3SO3H; (b) ChCl; (c) ChCl/1.5CF3SO3H. ResearchGate. Available from: [Link]

-

Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed. Available from: [Link]

-

Applications of Mass Spectrometry in Proteomics. ResearchGate. Available from: [Link]

-

Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics. National Institutes of Health. Available from: [Link]

-

Applications of Tandem Mass Spectrometry in Proteomics and the Quest for Protein Structure. Longdom Publishing. Available from: [Link]

-

The kinetic isotope effect in the search for deuterated drugs. ResearchGate. Available from: [Link]

-

Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. Available from: [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. Available from: [Link]

-

Metabolism of fluorine-containing drugs. ResearchGate. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available from: [Link]

-

Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. Available from: [Link]

-

Working with Corrosives Guideline. KAUST Health & Safety. Available from: [Link]

-

10.7 Handling Procedures for Corrosive Materials. University of Toronto. Available from: [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR. Study Mind. Available from: [Link]

-

High-Performance Electrochemically Gated Single-Molecule Transistor Enabled by Interfacial Engineering. American Chemical Society. Available from: [Link]

-

Electronic Supplementary Information for Reactive cyclic intermediates in the ProTide prodrugs activation: Trapping the elusive pentavalent phosphorane. The Royal Society of Chemistry. Available from: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available from: [Link]

-

Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of α-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry. Available from: [Link]

-

Triflic Acid/Silane Promoted Deoxygenative Transformation of Ketones via Carbocations. Organic Chemistry Portal. Available from: [Link]

-

Triflic acid-mediated synthesis of thioglycosides. Organic & Biomolecular Chemistry. Available from: [Link]

-

Triflic acid and its derivatives: A family of useful reagents for synthesis. ResearchGate. Available from: [Link]

- Process for the preparation of triflic anhydride. Google Patents.

-

Applications of Mass Spectrometry in Proteomics and Pharmacokinetics. I.R.I.S.. Available from: [Link]

-

Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. MDPI. Available from: [Link]

Sources

- 1. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 2. researchgate.net [researchgate.net]

- 3. How to synthesize Trifluoromethanesulfonic acid?_Chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Kinetic deuterium solvent isotope effects on the general acid-catalysed dissociation of metal cryptates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Trifluoromethanesulfonic acid-based proteomic analysis of cell wall and secreted proteins of the ascomycetous fungi Neurospora crassa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triflic Acid Treatment Enables LC-MS/MS Analysis of Insoluble Bacterial Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eng.uwo.ca [eng.uwo.ca]

- 14. youtube.com [youtube.com]

- 15. questron.ca [questron.ca]

Introduction: Beyond the Superacid

An In-Depth Technical Guide to Deuterated Triflic Acid (CF₃SO₃D) for Advanced Scientific Applications

Trifluoromethanesulfonic acid (CF₃SO₃H or TfOH) is renowned in the scientific community as a "superacid," one of the strongest Brønsted acids known.[1][2] Its remarkable acidity, coupled with the high stability and low nucleophilicity of its conjugate base, the triflate anion (CF₃SO₃⁻), makes it an indispensable catalyst and reagent in organic synthesis.[2][3][4] This guide, however, focuses on its isotopic cousin: deuterated triflic acid (CF₃SO₃D or TfOD).

The simple substitution of a deuterium atom for the acidic proton introduces subtle yet profound changes in the molecule's physical and chemical behavior. These changes, rooted in the principles of kinetic and thermodynamic isotope effects, transform the acid from a powerful catalyst into a sophisticated tool for mechanistic elucidation, site-specific isotopic labeling, and the strategic development of next-generation pharmaceuticals. For researchers, scientists, and drug development professionals, understanding the structure and utility of TfOD is key to unlocking advanced methodologies in their respective fields.

Part 1: Core Structural and Physicochemical Properties

Molecular Structure and Isotopic Distinction

The core structure of deuterated triflic acid is analogous to its protic counterpart, featuring a central sulfur atom bonded to a trifluoromethyl group, two oxygen atoms, and a hydroxyl group where the hydrogen is replaced by deuterium.[5]

Caption: Molecular structure of Deuterated Triflic Acid (CF₃SO₃D).

The fundamental difference lies in the nucleus of the acidic atom: deuterium possesses both a proton and a neutron, whereas protium (the common isotope of hydrogen) has only a proton. This doubling of mass is the origin of the isotopic effects that give TfOD its unique utility.

The Deuterium Isotope Effect on Acidity

Acids are generally weaker in deuterium oxide (D₂O) than in water (H₂O), and the acidity of the deuterated acid itself is slightly reduced.[6][7] This is a consequence of the vibrational zero-point energy (ZPE) . The O-D bond has a lower ZPE than the O-H bond due to the heavier mass of deuterium. Consequently, more energy is required to break the O-D bond, resulting in a slightly lower acid dissociation constant (Ka) and a higher pKa.

While the pKa of triflic acid is exceptionally low (around -14.7), making direct measurement challenging, this subtle shift in acidity is a critical factor in kinetic isotope effects observed in reactions where the O-D bond is cleaved.[1]

Comparative Physicochemical Properties

The substitution of deuterium for protium results in a measurable increase in molecular weight and density, with minimal changes to boiling point.

| Property | Triflic Acid (TfOH) | Deuterated Triflic Acid (TfOD) | Rationale for Difference |

| Chemical Formula | CF₃SO₃H[1] | CF₃SO₃D[5] | Isotopic Substitution |

| CAS Number | 1493-13-6[1] | 66178-41-4[5] | Unique Chemical Identifier |

| Molar Mass | 150.07 g/mol [1] | 151.08 g/mol [5] | Increased mass of Deuterium |

| pKa | ~ -14.7[1] | Slightly higher than TfOH | Zero-Point Energy Effect[6] |

| Density | ~1.696 g/mL[1] | ~1.708 g/mL[5] | Increased mass of Deuterium |

| Boiling Point | 162 °C[1] | 162 °C[5] | Minimal change from isotopic substitution |

Part 2: Synthesis and Spectroscopic Verification

Synthesis of Deuterated Triflic Acid

The most direct and common method for the preparation of high-purity TfOD is the hydrolysis of trifluoromethanesulfonic anhydride with deuterium oxide (D₂O). The reaction is vigorous and exothermic.

Caption: Workflow for the synthesis of Deuterated Triflic Acid.

-

Precaution: This procedure must be conducted in a fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles). Triflic anhydride is highly corrosive and reacts violently with water.

-

Setup: Place a flask containing trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) in an ice bath (0 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Addition: Add one molar equivalent of high-purity deuterium oxide (D₂O, 99.9 atom % D) dropwise to the stirred, cooled anhydride. The reaction is exothermic; maintain the temperature at or below 10 °C.

-

Equilibration: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Purification: The resulting deuterated triflic acid can be purified by distillation from a small amount of triflic anhydride under reduced pressure to remove any excess D₂O.[1]

Analytical Characterization

Confirming the successful synthesis and isotopic purity of TfOD relies on a combination of spectroscopic methods.

-

¹H NMR (Proton NMR): The most straightforward verification. A spectrum of pure TfOD in an anhydrous NMR solvent (e.g., CDCl₃) will show the absence or significant attenuation of the acidic proton signal typically seen for TfOH (a broad singlet above 11 ppm). The presence of a small residual peak indicates incomplete deuteration or exposure to atmospheric moisture.

-

Infrared (IR) Spectroscopy: This technique directly probes the O-D bond vibration. The characteristic O-H stretching band in TfOH appears as a broad signal around 3400 cm⁻¹. In TfOD, this band is shifted to a lower frequency (~2500 cm⁻¹) due to the increased mass of deuterium, providing clear evidence of its incorporation.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the change in molecular weight from 150.07 g/mol (TfOH) to 151.08 g/mol (TfOD).[8]

Part 3: Applications in Research and Drug Development

The primary value of TfOD lies in its ability to act as a potent source of deuterons (D⁺) and to facilitate hydrogen/deuterium (H/D) exchange reactions.

Hydrogen/Deuterium Exchange for Isotopic Labeling

TfOD is an exceptionally efficient reagent for exchanging protons on aromatic rings and other electron-rich systems with deuterons.[8][9] This "post-synthesis" deuteration is invaluable for preparing isotopically labeled standards for mass spectrometry, which is critical in drug metabolism and pharmacokinetic (DMPK) studies.

The superacidic nature of TfOD allows it to deuterate even deactivated aromatic rings via an electrophilic aromatic substitution mechanism.

Caption: Mechanism of TfOD-mediated aromatic H/D exchange.

This protocol is adapted from methodologies reported for the deuteration of amino acid derivatives.[8][9]

-

Dissolution: Dissolve the aromatic substrate (e.g., N-Acetyl-L-tyrosine, 0.25 mM) in deuterated triflic acid (10 mM) at 0 °C. The low temperature helps to control the reaction rate and prevent potential side reactions.

-

Incubation: Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature) and monitor its progress over time. For activated systems, high levels of deuteration can be achieved in under an hour.[8][9]

-

Quenching: Carefully dilute the reaction mixture with H₂O or D₂O (0.6 mL) to quench the reaction.

-

Analysis: Analyze the resulting mixture directly by ¹H-NMR to determine the degree of proton loss at specific aromatic positions and by ESI-TOF mass spectrometry to confirm the mass increase corresponding to deuterium incorporation.[9]

Studies have shown that N-acetylated aromatic amino acids undergo H/D exchange more effectively than their unprotected counterparts, likely due to increased solubility and prevention of the amino group neutralizing the acid.[8][10]

Probing Reaction Mechanisms

By substituting TfOD for TfOH in an acid-catalyzed reaction, researchers can determine if the cleavage of the acidic proton is the rate-determining step. If the reaction proceeds slower with TfOD, it exhibits a primary kinetic isotope effect (KIE) , providing strong evidence for the involvement of proton transfer in the slowest step of the reaction. This is a foundational technique for elucidating complex reaction pathways.[11]

Strategic Use in Drug Development

The "deuterium metabolic switching" strategy is a modern approach in drug design. By replacing specific hydrogen atoms on a drug molecule with deuterium, it is possible to slow down its metabolic breakdown by cytochrome P450 enzymes. This is because the C-D bond is stronger than the C-H bond and thus harder for enzymes to cleave. This can lead to:

-

Improved pharmacokinetic profiles

-

Reduced toxic metabolites

-

Increased drug efficacy

TfOD serves as a key reagent for introducing deuterium into drug precursors and scaffolds, particularly at aromatic positions that are known sites of metabolic oxidation.[3][12]

Part 4: Safety and Handling

Deuterated triflic acid shares the same hazards as its non-deuterated form. It is a highly corrosive superacid that can cause severe chemical burns upon contact with skin and eyes and is harmful if inhaled.[13]

-

Handling: Always handle TfOD in a certified chemical fume hood.

-

PPE: Wear appropriate personal protective equipment, including a lab coat, splash goggles, a face shield, and heavy-duty, acid-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. It is hygroscopic and will readily absorb moisture from the air, leading to a loss of deuteration.[1]

-

Spills: Neutralize spills with a suitable base (e.g., sodium bicarbonate) before cleanup.

Conclusion

Deuterated triflic acid, CF₃SO₃D, is far more than a simple isotopic variant of a common superacid. It is a precision tool that leverages the fundamental principles of isotopic chemistry to provide profound insights into reaction mechanisms and to enable the synthesis of specifically labeled compounds. For scientists in both academic research and the pharmaceutical industry, TfOD offers a powerful method for H/D exchange, mechanistic studies, and the strategic design of metabolically robust drug candidates. Its effective application requires a solid understanding of its properties, synthesis, and handling, positioning it as a cornerstone reagent in the modern chemist's toolkit.

References

-

Stang, P. J., & White, M. R. (2003). Triflic Acid-Mediated Rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones: Synthesis of Methoxytropolones and Furans. PMC - NIH. [Link]

-

Hostetler, M. J., & Bergman, R. G. (1992). Triflic Acid Mediated Ligand Fragmentation. Transfer of an Isopropyl Group from Triisopropyl Phosphite to Iridium. Organometallics, 11(4), 1573–1580. [Link]

-